Cas no 2172200-98-3 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid)
2-{4-({(9H-fluoren-9-yl)metossicarbonil}ammino)-3-metossibutanamidometil}-4-metilpentanoico è un composto organico complesso utilizzato prevalentemente nella sintesi peptidica e nella chimica combinatoria. La sua struttura combina un gruppo Fmoc (9-fluorenilmetossicarbonile), noto per la sua stabilità e facilità di rimozione in condizioni basiche, con una catena laterale ramificata che migliora la solubilità e la maneggevolezza durante le reazioni. La presenza del gruppo metossilico e della funzione acido carbossilico lo rende particolarmente adatto per l'accoppiamento selettivo in sintesi peptidica a fase solida (SPPS). Questo derivato è apprezzato per la sua purezza elevata e la reattività controllata, caratteristiche essenziali per applicazioni in ricerca biochimica e sviluppo farmaceutico.

2172200-98-3 structure
Nome del prodotto:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid
- 2172200-98-3
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid
- EN300-1511722
-
- Inchi: 1S/C27H34N2O6/c1-17(2)12-18(26(31)32)14-28-25(30)13-19(34-3)15-29-27(33)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24H,12-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)
- Chiave InChI: FGVWEQQFQXSMAB-UHFFFAOYSA-N
- Sorrisi: O(C(NCC(CC(NCC(C(=O)O)CC(C)C)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 482.24168681g/mol
- Massa monoisotopica: 482.24168681g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 13
- Complessità: 692
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 114Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1511722-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1511722-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1511722-1000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1511722-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1511722-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1511722-250mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1511722-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1511722-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1511722-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]methyl}-4-methylpentanoic acid |
2172200-98-3 | 100mg |
$2963.0 | 2023-09-27 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid Letteratura correlata
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
2172200-98-3 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidomethyl}-4-methylpentanoic acid) Prodotti correlati
- 52389-39-6(N-(3,4,6-Tri-O-acetyl-b-D-glucopyranosyl)piperidine)
- 890622-53-4(5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo1,5-apyrimidine)
- 2228410-42-0(3-5-(2-methylcyclopropyl)furan-2-ylpropane-1-thiol)
- 2228996-43-6(3,3-difluoro-1-(5-phenylthiophen-2-yl)cyclobutylmethanamine)
- 2097931-60-5(5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
- 946284-73-7(N-(3-chloro-4-methylphenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)
- 195523-28-5(1-BUTYL-3-(4-ETHOXYPHENYL)UREA)
- 1805443-18-8(5-(Bromomethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)
- 83249-16-5(1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one)
- 859526-71-9(N-cyclohexyl-4,4-difluorocyclohexan-1-amine)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
